Pseudobaptigenin 7-rhamnoglucoside

Catalog No.
S1551279
CAS No.
25776-06-1
M.F
C28H30O14
M. Wt
590.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudobaptigenin 7-rhamnoglucoside

CAS Number

25776-06-1

Product Name

Pseudobaptigenin 7-rhamnoglucoside

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C28H30O14

Molecular Weight

590.5 g/mol

InChI

InChI=1S/C28H30O14/c1-11-20(29)23(32)25(34)27(40-11)37-9-19-22(31)24(33)26(35)28(42-19)41-13-3-4-14-17(7-13)36-8-15(21(14)30)12-2-5-16-18(6-12)39-10-38-16/h2-8,11,19-20,22-29,31-35H,9-10H2,1H3

InChI Key

BYSWVDZWRHOULM-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Synonyms

Pseudobaptigenin 7-rhamnoglucoside; 3-(1,3-Benzodioxol-5-yl)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O

Description

The exact mass of the compound Pseudobaptigenin 7-rhamnoglucoside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pseudobaptigenin 7-rhamnoglucoside is a natural compound classified as an isoflavone glycoside. It is derived from pseudobaptigenin, a flavonoid found predominantly in the plant Trifolium pratense (red clover) and Baptisia tinctoria (wild indigo) . The chemical structure of pseudobaptigenin 7-rhamnoglucoside features a rhamnose sugar moiety attached to the 7-position of the pseudobaptigenin backbone, which contributes to its biological properties and potential therapeutic applications.

Typical of flavonoids and glycosides. These include:

  • Glycosylation Reactions: This compound serves as a model for studying glycosylation processes, where sugar moieties are attached to other molecules, influencing their solubility and biological activity .
  • Oxidation and Reduction: Like many flavonoids, it can undergo oxidation to form reactive oxygen species or quinones, which may play roles in plant defense mechanisms .
  • Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing pseudobaptigenin and rhamnose .

Pseudobaptigenin 7-rhamnoglucoside exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases .
  • Estrogenic Activity: As an isoflavone, it may interact with estrogen receptors, suggesting potential applications in hormone-related conditions such as menopausal symptoms .

Synthesis of pseudobaptigenin 7-rhamnoglucoside can be achieved through various methods:

  • Natural Extraction: Isolation from plant sources like Baptisia tinctoria using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves the glycosylation of pseudobaptigenin using rhamnose derivatives under specific reaction conditions.
  • Biotechnological Approaches: Enzymatic methods utilizing glycosyltransferases can facilitate the formation of glycosides from their aglycone counterparts .

Pseudobaptigenin 7-rhamnoglucoside has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in dietary supplements aimed at promoting health and preventing diseases .
  • Pharmaceuticals: Potential development as a therapeutic agent for conditions influenced by oxidative stress and inflammation .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing signs of aging.

Pseudobaptigenin 7-rhamnoglucoside shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
GenisteinIsoflavoneKnown for strong estrogenic activity; widely studied.
DaidzeinIsoflavoneExhibits similar antioxidant properties; less glycosylated.
RhamnetinFlavonoidContains rhamnose; known for anti-inflammatory effects.
PuerarinIsoflavone GlycosideHas significant neuroprotective effects; different sugar moiety.
Biochanin AIsoflavoneMethylated derivative; shows varied biological activities.

Pseudobaptigenin 7-rhamnoglucoside is unique due to its specific glycosylation pattern and the resulting biological activities that differentiate it from other isoflavones and flavonoids. Its potential applications in health and wellness continue to be an area of active research.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

590.16355563 g/mol

Monoisotopic Mass

590.16355563 g/mol

Heavy Atom Count

42

UNII

652A9R3D47

Wikipedia

Pseudobaptigenin 7-rhamnoglucoside

Dates

Modify: 2024-02-18

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